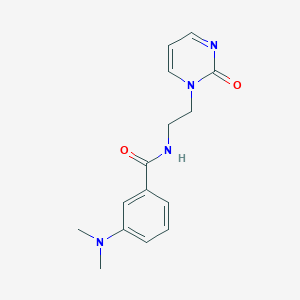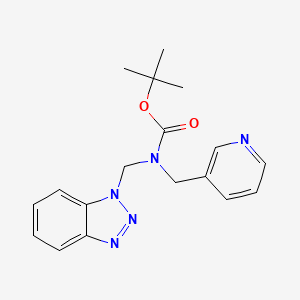
3-Brom-N-(4-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a topic of interest due to their unique biochemical properties . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The structure of similar compounds has been solved using various algorithms . For example, the four C atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11). In the crystal, the molecules are linked to one another through N—H⋯N hydrogen bonds, generating R22 (8) ring patterns and forming inversion dimers .Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been reported to have anti-inflammatory and analgesic activities .
Mode of Action
It’s known that similar compounds can interact with their targets through hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Result of Action
Compounds with similar structures have shown anti-inflammatory and analgesic activities .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide in lab experiments is its specificity for cancer cells. It targets several signaling pathways that are overexpressed in cancer cells, while sparing normal cells. However, one limitation is its potential toxicity, as kinase inhibitors can have off-target effects.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide. One direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to optimize its pharmacokinetic properties to increase its efficacy and reduce potential toxicity. Additionally, further research is needed to understand its mechanism of action and identify biomarkers that can predict its response in patients.
Synthesemethoden
The synthesis method for 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide involves several steps. It starts with the reaction of 4-amino-3-bromoacetanilide with 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine to form 3-bromo-N-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino)phenyl)acetamide. This intermediate is then treated with benzoyl chloride to form the final product, 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben über die katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes berichtet. Diese Methode ermöglicht die formale anti-Markovnikov-Alkenhydromethylierung, eine bisher unbekannte Transformation. Die Sequenz wurde auf Verbindungen wie methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .
Organische Synthese und Protodeboronierung
Eigenschaften
IUPAC Name |
3-bromo-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5O/c1-16-14-21(29-12-3-2-4-13-29)28-23(25-16)27-20-10-8-19(9-11-20)26-22(30)17-6-5-7-18(24)15-17/h5-11,14-15H,2-4,12-13H2,1H3,(H,26,30)(H,25,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTCTWDAVOTCGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide](/img/structure/B2387608.png)




![1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2387616.png)


![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2387623.png)
![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2387627.png)


![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)